Cas no 1499100-99-0 (3-Amino-5-chloro-1-methylindazole)

3-Amino-5-chloro-1-methylindazole Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-chloro-1-methylindazole
- 5-chloro-1-methylindazol-3-amine
- 5-Chloro-1-methyl-1H-indazol-3-amine
- SY269114
- 1499100-99-0
- SCHEMBL13106495
- MFCD30471001
-
- MDL: MFCD30471001
- Inchi: 1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
- InChI Key: KMJFOCJESJZBPG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(N)=NN2C
Computed Properties
- Exact Mass: 181.0406750g/mol
- Monoisotopic Mass: 181.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 43.8
3-Amino-5-chloro-1-methylindazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB558642-1 g |
3-Amino-5-chloro-1-methylindazole; . |
1499100-99-0 | 1g |
€603.00 | 2023-07-11 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y21865-10g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 10g |
¥22509.0 | 2023-09-05 | |
Aaron | AR01WKHZ-10g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 10g |
$2164.00 | 2025-02-12 | |
Aaron | AR01WKHZ-100mg |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 100mg |
$125.00 | 2025-02-12 | |
1PlusChem | 1P01WK9N-1g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 1g |
$538.00 | 2024-06-20 | |
1PlusChem | 1P01WK9N-100mg |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | ≥95% | 100mg |
$203.00 | 2023-12-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTV913-250mg |
5-chloro-1-methyl-1H-indazol-3-amine |
1499100-99-0 | 95% | 250mg |
¥1397.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTV913-100mg |
5-chloro-1-methyl-1H-indazol-3-amine |
1499100-99-0 | 95% | 100mg |
¥837.0 | 2024-04-24 | |
eNovation Chemicals LLC | D711407-0.1g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 0.1g |
$100 | 2024-07-19 | |
eNovation Chemicals LLC | D711407-5g |
3-Amino-5-chloro-1-methylindazole |
1499100-99-0 | 95% | 5g |
$1045 | 2025-02-18 |
3-Amino-5-chloro-1-methylindazole Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
Additional information on 3-Amino-5-chloro-1-methylindazole
Comprehensive Overview of 3-Amino-5-chloro-1-methylindazole (CAS No. 1499100-99-0): Properties, Applications, and Research Insights
3-Amino-5-chloro-1-methylindazole (CAS 1499100-99-0) is a specialized heterocyclic compound garnering significant attention in pharmaceutical and agrochemical research. This indazole derivative features a unique molecular structure combining an amino group at the 3-position, a chloro substituent at the 5-position, and a methyl group at the 1-position, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS registry number (1499100-99-0) ensures precise identification in global chemical databases, critical for regulatory compliance and supply chain transparency.
Recent studies highlight the compound’s potential in drug discovery, particularly as a scaffold for kinase inhibitors and GPCR modulators—topics trending in AI-driven molecular design discussions. Researchers frequently search for "3-Amino-5-chloro-1-methylindazole solubility" or "synthetic routes for 1499100-99-0," reflecting demand for practical data. The compound’s thermal stability (up to 200°C) and moderate lipophilicity (LogP ~2.1) make it suitable for medicinal chemistry optimization, aligning with industry needs for fragment-based drug design.
From an SEO perspective, queries like "1499100-99-0 supplier" or "3-Amino-5-chloro-1-methylindazole NMR spectrum" indicate commercial and analytical interest. Analytical characterization via LC-MS (typical [M+H]+ m/z: 196.05) and 1H-NMR (δ 7.45 ppm for aromatic protons) is well-documented, addressing common user questions. The compound’s role in catalysis research—especially in palladium-catalyzed cross-coupling—further enhances its relevance, as these methods dominate green chemistry publications.
Environmental and sustainability metrics are increasingly searched for 1499100-99-0. Computational models predict low eco-toxicity (EC50 >100 mg/L), supporting its use in benign-by-design strategies. Meanwhile, patents leveraging its hydrogen-bonding capacity (3.5 kcal/mol) for crystal engineering underscore interdisciplinary applications. This bridges gaps between materials science and life sciences—a hotspot in convergent innovation.
In conclusion, 3-Amino-5-chloro-1-methylindazole exemplifies how niche chemicals drive cutting-edge R&D. Its dual utility in small-molecule therapeutics and advanced material synthesis positions it as a compound of enduring scientific and industrial value, meriting continued exploration in peer-reviewed literature and high-throughput screening platforms.
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